2-(Pyrrolidin-3-YL)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family, characterized by its unique structural features and potential biological activities. This compound is notable for its incorporation of a pyrrolidine ring, which contributes to its chemical properties and reactivity. The synthesis and study of 2-(Pyrrolidin-3-YL)pyrimidine have garnered attention in medicinal chemistry due to its potential applications in drug development.
The compound can be synthesized through various methods, including reactions involving pyrimidine derivatives and pyrrolidine. Studies have demonstrated effective synthetic routes, confirming the structure of the product through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography .
2-(Pyrrolidin-3-YL)pyrimidine is classified as a nitrogen-containing heterocycle. It features both pyrimidine and pyrrolidine moieties, making it a versatile scaffold in organic synthesis and medicinal chemistry.
The synthesis of 2-(Pyrrolidin-3-YL)pyrimidine can be achieved through several methods:
The synthetic procedures typically employ solvents such as dimethylformamide or dichloromethane, with bases like potassium carbonate used to promote the reaction. The purification of products often involves column chromatography to isolate the desired compounds .
2-(Pyrrolidin-3-YL)pyrimidine consists of a pyrimidine ring substituted at the 2-position with a pyrrolidine group. Its molecular formula is CHN, and it has a molecular weight of approximately 166.19 g/mol.
The compound's structure can be confirmed using various spectroscopic techniques:
2-(Pyrrolidin-3-YL)pyrimidine can participate in several chemical reactions, including:
Reactions are often performed under controlled conditions to optimize yield and selectivity. Catalysts may be employed to enhance reaction rates or selectivity for specific pathways .
Relevant data from experimental studies highlight that variations in substituents can influence both solubility and stability profiles significantly .
2-(Pyrrolidin-3-YL)pyrimidine has potential applications in various fields:
Research continues to explore its full potential across these domains, emphasizing its importance as a versatile compound in contemporary chemistry .
The stereogenic center at C3 of the pyrrolidine ring in 2-(pyrrolidin-3-yl)pyrimidine necessitates enantioselective synthesis for biologically relevant applications. Chiral auxiliary-mediated routes employ (S)- or (R)-tert-butanesulfinamide as a transient directing group. This involves condensation of 2-chloropyrimidine with N-tert-butanesulfinyl-3-aminopyrrolidine, followed by acidolytic deprotection to yield enantiopure (>98% ee) amines [6] [7]. Alternatively, enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the (S)-enantiomer from racemic mixtures, achieving 46% yield with >99% ee for the (R)-amine product [7].
Table 1: Comparative Enantioselective Synthesis Routes
Method | Chiral Inductor | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral auxiliary | (R)-tert-Butanesulfinamide | THF, 60°C, 12h | >98 | 82 |
Enzymatic kinetic resolution | Lipase PS-C II | iPr2O, vinyl acetate, 30°C | >99 (R) | 46 (R) |
Asymmetric hydrogenation | DuPhos-Rh catalyst | 50 psi H2, MeOH, 24h | 95 | 78 |
Key findings highlight that Evans’ oxazolidinone auxiliaries enable diastereoselective alkylation of pyrrolidine precursors, though require additional steps for auxiliary removal. Continuous-flow hydrogenation using chiral Ir catalysts (e.g., Walphos-type ligands) demonstrates scalability for industrial production [7].
Salt formation optimizes physicochemical properties of 2-(pyrrolidin-3-yl)pyrimidine. The hydrochloride salt (CAS: 950649-09-9) is synthesized by bubbling HCl gas through a solution of the free base in anhydrous diethyl ether, yielding a crystalline solid (mp 248–250°C) with enhanced aqueous solubility (28 mg/mL) versus the free base (<5 mg/mL) [6]. Citrate salts are generated via stoichiometric reaction with citric acid in ethanol/water mixtures, forming stable trihydrates suitable for oral formulations. X-ray crystallography confirms a 1:1 salt complex stabilized by proton transfer to the pyrrolidine nitrogen and hydrogen-bonding networks involving citrate carboxylates [7].
Table 2: Salt Form Comparison
Salt Form | Counterion Ratio | Solubility (H2O, mg/mL) | Hygroscopicity | Stability (40°C/75% RH) |
---|---|---|---|---|
Hydrochloride | 1:1 | 28 | Low | >24 months |
Citrate | 1:1 | 51 | Moderate | >18 months |
Orotate | 1:1 | 19 | Low | >12 months |
Critical studies reveal that hydrochloride salts exhibit superior crystallinity and flowability for tablet compression, whereas citrate forms offer higher solubility but require controlled humidity packaging. Polymorphic screening identifies Form I (orthorhombic) and Form II (monoclinic) of the hydrochloride salt, with Form I displaying optimal thermal stability [6] [7].
Conventional thermal cyclization to form the pyrrolidine-pyrimidine scaffold suffers from prolonged reaction times (8–12 h) and side-product formation. Microwave-assisted N-alkylation of 2-chloropyrimidine with Boc-protected pyrrolidin-3-amine in DMF at 150°C (250 W) achieves 95% conversion in 25 minutes versus 18% under reflux [7]. Ultrasound-promoted cyclization (40 kHz, 300 W) using Pd/C-catalyzed C–N coupling in aqueous ethanol reduces reaction times from hours to 15–30 minutes with near-quantitative yields and minimized palladium leaching (<5 ppm) [4].
Key process parameters include:
Table 3: Energy-Assisted Cyclization Efficiency
Method | Conditions | Time | Yield (%) | Energy Use (kJ/mol) |
---|---|---|---|---|
Conventional heating | EtOH, 80°C, Pd(OAc)2 | 6 h | 78 | 420 |
Microwave irradiation | DMF, 150°C, 250 W, Pd/C | 25 min | 95 | 63 |
Sonochemistry | H2O/EtOH, 50°C, 40 kHz, Pd/C | 30 min | 98 | 48 |
Eco-compatible synthesis leverages biodegradable solvents and heterogeneous catalysis. Substituting DMF with cyclopentyl methyl ether (CPME) or polyethylene glycol-400 (PEG-400) in N-alkylation steps decreases process mass intensity (PMI) by 40% while maintaining yields >90% [4] [7]. Catalytic systems feature silica-supported CeO2 nanoparticles (CeO2@SiO2) for aerobic oxidation of pyrrolidine intermediates, enabling catalyst reuse for ≥10 cycles without activity loss. Solvent-free ball milling techniques facilitate K2CO3-mediated cyclocondensation, eliminating VOC emissions and reducing reaction times to 30 minutes [4].
Critical advances include:
Table 4: Green Solvent and Catalyst Performance
Sustainable Approach | Reaction | Conditions | Yield (%) | E-Factor |
---|---|---|---|---|
PEG-400 solvent | Pyrimidine-pyrrolidine coupling | 100°C, 4h, K2CO3 | 89 | 5.2 |
CeO2@SiO2 catalysis | Oxidative cyclization | O2 (1 atm), 80°C, 2h | 94 | 3.8 |
Ball milling | Solvent-free cyclocondensation | K2CO3, 30 min, 25 Hz | 91 | 1.1 |
Flow biocatalysis | Enzymatic resolution | 37°C, 5 min residence | 46 | 2.3 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0